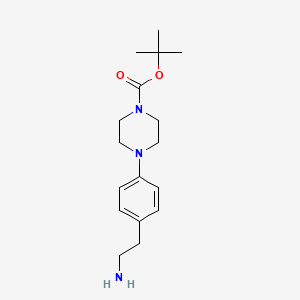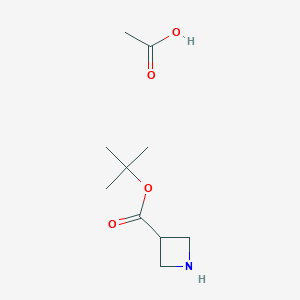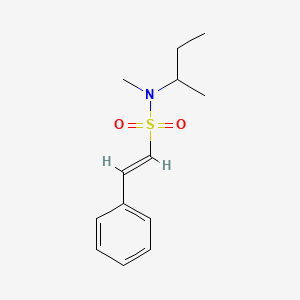![molecular formula C20H25N5O3 B2522651 9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-70-8](/img/structure/B2522651.png)
9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups and a methoxyphenyl group .Chemical Reactions Analysis
Chemical modifications at the pyrimidine ring have been attempted with the aim of improving the antiretroviral activity . In particular, replacement of the aliphatic group with the phenyl moiety at the terminus of N-1 side chain can enhance the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature. For instance, the yield, melting point, and NMR data of similar compounds have been reported .Aplicaciones Científicas De Investigación
The compound belongs to the class of furocoumarins, which are heterocyclic compounds found in various natural products. Furocoumarins exhibit significant biological activity and are commonly used as active photosensitizers in psoralen and UVA (PUVA) therapy for treating skin diseases .
Anticancer Properties
Research suggests that furocoumarins, including VU0489945-1, possess anticancer properties. They may inhibit tumor cell growth and proliferation, making them potential candidates for cancer therapy. Further investigations are needed to understand their precise mechanisms of action and evaluate their efficacy against specific cancer types .
Photodynamic Therapy (PDT)
Furocoumarins, when activated by light, can induce phototoxic effects. In photodynamic therapy (PDT), these compounds are administered to patients, followed by exposure to light. The activated furocoumarins generate reactive oxygen species, leading to cell damage and apoptosis. PDT is used for various conditions, including skin cancers and precancerous lesions .
Antiviral Activity
Some furocoumarins exhibit antiviral properties. They may interfere with viral replication or entry into host cells. Research has explored their potential against herpes viruses, HIV, and other viral infections. VU0489945-1 could be investigated further for its antiviral effects .
Anti-Inflammatory Effects
Furocoumarins have been studied for their anti-inflammatory activity. They may modulate immune responses and reduce inflammation. Investigating VU0489945-1’s impact on inflammatory pathways could provide valuable insights for drug development .
Skin Disorders
Given their PUVA therapy applications, furocoumarins like VU0489945-1 may find use in treating skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. Their ability to selectively target skin cells makes them promising candidates for topical treatments .
Photosensitization in Agriculture
Furocoumarins can also be used in agriculture. When applied to plants, they sensitize them to UV light, leading to phototoxic effects on pests and pathogens. This approach minimizes the need for chemical pesticides .
Future Research
To fully unlock the potential of VU0489945-1, further studies are warranted. Investigating its pharmacokinetics, toxicity, and specific molecular targets will guide its development for therapeutic applications.
Mecanismo De Acción
The compound is a potential inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Propiedades
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(11-13(2)12-25(16)19)14-8-6-7-9-15(14)28-4/h6-9,13H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOUKWXDRARWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

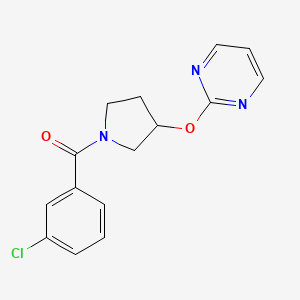
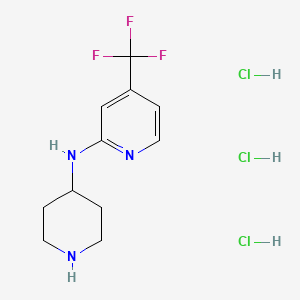
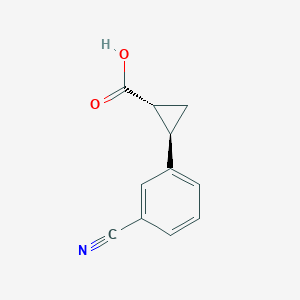

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)
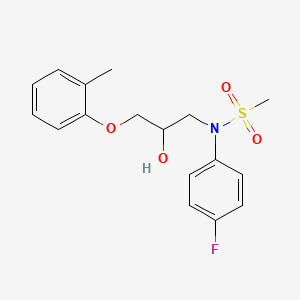
![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)

